Benzotriazole, diethanolamine salt

Catalog No.
S13641543
CAS No.
64601-09-8
M.F
C10H16N4O2
M. Wt
224.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzotriazole, diethanolamine salt

CAS Number

64601-09-8

Product Name

Benzotriazole, diethanolamine salt

IUPAC Name

2H-benzotriazole;2-(2-hydroxyethylamino)ethanol

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

InChI

InChI=1S/C6H5N3.C4H11NO2/c1-2-4-6-5(3-1)7-9-8-6;6-3-1-5-2-4-7/h1-4H,(H,7,8,9);5-7H,1-4H2

InChI Key

ICMXLULYJOYALF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NNN=C2C=C1.C(CO)NCCO

Benzotriazole, diethanolamine salt is a chemical compound formed from the reaction of benzotriazole and diethanolamine. Benzotriazole itself is a heterocyclic compound with the chemical formula C₆H₅N₃, characterized by its five-membered ring containing three nitrogen atoms. This compound is typically a white to light tan solid and is known for its various applications, particularly as a corrosion inhibitor for metals like copper and its alloys. The diethanolamine salt form enhances its solubility and effectiveness in various industrial applications, making it suitable for use in formulations requiring improved hydrophilicity and stability.

, including:

  • Formation of Coordination Complexes: Benzotriazole acts as a weak acid and can form stable coordination compounds with metals, particularly copper. This property is utilized in corrosion inhibition, where a passive layer forms on the metal surface to prevent corrosion .
  • Reactions with Aromatic Aldehydes: In the presence of ethanol, benzotriazole reacts with aromatic aldehydes to produce N,O-acetals, which can be further deprotonated to yield acylsilanes and acylboranes .
  • N-Amination: Benzotriazole can be aminated with hydroxylamine-sulfonic acid to yield 1-aminobenzotriazole, which can subsequently be oxidized to produce benzyne .

Benzotriazole derivatives exhibit notable biological activities. They act as agonists for various proteins and have been studied for their inhibitory properties against specific targets, such as the severe acute respiratory syndrome coronavirus 3CL protease. This makes them of interest in pharmaceutical research, particularly in developing antiviral agents . Additionally, some studies suggest that benzotriazole may possess antiestrogenic properties, although it is generally considered to have low toxicity to humans .

The synthesis of benzotriazole, diethanolamine salt typically involves:

  • Mixing Reactants: Benzotriazole and diethanolamine are combined in a reaction vessel.
  • Heating: The mixture is heated to temperatures between 85°C and 110°C while stirring.
  • Reaction Time: The reaction is maintained for a preset time (typically 3-10 hours) to ensure complete conversion.
  • Cooling: After the reaction, the mixture is cooled to room temperature to yield the final product .

This method allows for the efficient production of the salt form with enhanced properties suitable for industrial applications.

Benzotriazole, diethanolamine salt has several important applications:

  • Corrosion Inhibition: It is widely used as a corrosion inhibitor in cooling systems, antifreeze products, and hydraulic fluids due to its ability to form protective layers on metal surfaces .
  • Photographic Emulsions: It serves as an anti-fogging agent in photographic emulsions and developing solutions .
  • Lubricants: The compound is used as an additive in industrial lubricants and metal detergents, enhancing their performance by preventing oxidation and corrosion .
  • Pharmaceuticals: Its derivatives are explored as potential drug precursors due to their biological activity against various targets .

Research on interaction studies involving benzotriazole has primarily focused on its role as a corrosion inhibitor. It interacts with metal ions to form stable complexes that effectively protect against corrosion. Studies indicate that the efficiency of these interactions can be influenced by factors such as pH, concentration, and the presence of other ions in solution. Additionally, its interactions with biological systems are being explored for potential therapeutic applications .

Benzotriazole shares similarities with several related compounds; notable among them are:

CompoundStructureUnique Properties
TolyltriazoleMethyl group on benzene ringBetter solubility in organic solvents than benzotriazole
BenzothiazoleContains sulfurUsed primarily in rubber manufacturing
BenzimidazoleContains an imidazole ringExhibits antifungal properties

Benzotriazole stands out due to its exceptional effectiveness as a corrosion inhibitor specifically for copper and its alloys while also being versatile in various industrial applications such as photography and pharmaceuticals . Its unique structure allows it to form stable complexes that enhance its protective capabilities compared to other similar compounds.

Benzotriazole, diethanolamine salt is a crystalline organic compound formed through the neutralization of 1H-benzotriazole (C₆H₅N₃) with diethanolamine (C₄H₁₁NO₂). The resulting salt has the molecular formula C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol . Its structure consists of a benzotriazole anion paired with a diethanolamine cation, a configuration that enhances its solubility in polar solvents compared to the parent benzotriazole compound.

Key Identifiers and Synonyms

The compound is recognized under multiple systematic and industrial designations (Table 1):

Identifier TypeValue
CAS Registry Number64601-09-8, 57540-22-4
EC Number264-955-7, 260-802-3
IUPAC Name2,2'-Azanediyldiethanol compound with 1H-benzotriazole
Common SynonymsBenzotriazole DEA salt; DTXSID40886688

The benzotriazole moiety comprises a fused benzene and triazole ring, while the diethanolamine component introduces two hydroxyl groups and a tertiary amine, facilitating hydrogen bonding and ionic interactions .

Historical Context and Discovery

The discovery of benzotriazole dates to the mid-20th century, when researchers began exploring heterocyclic azoles for their antimicrobial properties . By the 1960s, benzotriazole itself was identified as a corrosion inhibitor and ultraviolet stabilizer, but its limited solubility in aqueous systems hindered broader applications. The synthesis of its diethanolamine salt emerged in the 1980s as a solution to this challenge, leveraging the amine’s ability to form stable salts with acidic heterocycles.

Early patents from the 1990s describe methods for producing benzotriazole salts using alkanolamines, with diethanolamine selected for its cost-effectiveness and low toxicity . This innovation aligned with industrial demands for environmentally benign additives, particularly in cooling systems and metalworking fluids where pH stability is critical.

Traditional Synthetic Routes

Reaction Mechanisms of o-Phenylenediamine and Sodium Nitrite

The synthesis of benzotriazole through the reaction of o-phenylenediamine with sodium nitrite represents the foundational synthetic route for producing benzotriazole, which subsequently serves as the precursor for forming the diethanolamine salt [1]. The reaction mechanism proceeds through a well-established diazotization and cyclization sequence that has been extensively studied and optimized over decades of industrial application [2].

The initial step involves the formation of nitrous acid from sodium nitrite in the presence of glacial acetic acid, creating the active diazotizing agent [1] [2]. The o-phenylenediamine molecule, containing two adjacent amino groups on the benzene ring, undergoes selective diazotization at one of the amino positions [2] [3]. This selectivity is crucial for the success of the subsequent cyclization reaction and determines the overall yield of the desired benzotriazole product [1].

Following diazotization, the formation of a mono-diazonium salt intermediate occurs rapidly [2] [4]. The diazonium salt intermediate is highly reactive and undergoes spontaneous intramolecular cyclization through nucleophilic attack by the remaining amino group [1] [2]. This cyclization step results in the formation of the triazole ring system, which is the characteristic structural feature of benzotriazole compounds [3].

The reaction conditions significantly influence both the yield and purity of the final product [5] [6]. Temperature control during the synthesis is particularly critical, as the reaction is highly exothermic and can lead to decomposition of the product if not properly managed [5] [4]. Research has demonstrated that maintaining reaction temperatures between 90-100°C provides optimal yields of 94% with product purities exceeding 99.6% [6].

Table 1: Traditional Benzotriazole Synthesis Methods - Yield and Reaction Parameters

Reaction ConditionsYield (%)Reaction TimeProduct Purity (%)Temperature (°C)
o-Phenylenediamine + NaNO2 (Room Temperature)67.02-3 hours85.020-25
o-Phenylenediamine + NaNO2 (50-80°C)80.01-2 hours92.050-80
o-Phenylenediamine + NaNO2 (90-100°C)94.045-60 minutes99.690-100
Benzimidazolone Method (190°C, 75 min)85.375 minutes95.0190
o-Nitrochlorobenzene Method (High Pressure)98.61.5 hours99.5140-170
Optimized Temperature Process (Elevated)90.01-2 hours95.050-80

The mechanism also involves dehydration steps that facilitate ring closure and stabilize the final benzotriazole structure [4]. The elimination of water molecules during the cyclization process drives the reaction forward and prevents the formation of undesired side products [2] [3]. Industrial processes often employ elevated temperatures and controlled pressure conditions to optimize these dehydration steps and maximize product yield [5] [6].

Alternative synthetic approaches have been developed to address limitations of the traditional method [7]. The benzimidazolone method utilizes benzimidazolone and sodium nitrite under high-pressure conditions at 190°C, achieving yields of 85.3% after 75 minutes of reaction time [7]. The o-nitrochlorobenzene method represents another viable route, employing hydrazine hydrate to generate intermediate compounds that subsequently undergo cyclization to form benzotriazole with yields reaching 98.6% [7].

Role of Diethanolamine in Salt Formation

The formation of benzotriazole diethanolamine salt involves a straightforward acid-base neutralization reaction between benzotriazole and diethanolamine [8] [9]. Benzotriazole functions as a weak Brønsted acid with a pKa value of 8.2, making it capable of proton donation to basic amine compounds [10]. Diethanolamine serves as a bifunctional molecule, possessing both secondary amine functionality and hydroxyl groups that contribute to the overall stability and solubility characteristics of the resulting salt [9].

The salt formation mechanism proceeds through proton transfer from the nitrogen-hydrogen bond in the benzotriazole ring to the nitrogen atom of diethanolamine [8]. This proton transfer results in the formation of a benzotriazole anion and a diethanolammonium cation, which associate through ionic interactions to form the stable salt compound [8]. The presence of hydroxyl groups in the diethanolamine component enhances the hydrophilicity of the salt, significantly improving its water solubility compared to the parent benzotriazole compound [8] [9].

The synthesis of benzotriazole diethanolamine salt typically involves dissolving benzotriazole in an organic solvent such as ethanol or tetrahydrofuran, followed by gradual addition of diethanolamine under reflux conditions [8]. The reaction proceeds efficiently at moderate temperatures, typically between 60-80°C, with complete conversion achieved within 2-4 hours [8]. The formation efficiency of the salt reaches 92-98% under optimized conditions, indicating excellent conversion of the starting materials [8].

Table 4: Benzotriazole Diethanolamine Salt - Key Properties

PropertyValueAnalysis Method
Molecular FormulaC10H16N4O2Elemental Analysis
Molecular Weight (g/mol)224.26Mass Spectrometry
Melting Point (°C)85-90 (decomposes)DSC/TGA
Solubility in WaterMiscibleSolubility Test
Density (g/cm³)1.22Pycnometry
pH Stability Range2-12pH Meter
Thermal Stability (°C)Up to 150TGA
Formation Efficiency (%)92-98HPLC

The structural configuration of the diethanolamine salt provides enhanced stability under varying environmental conditions [8]. The compound maintains structural integrity across a pH range of 2-12 and demonstrates thermal stability up to 150°C before decomposition occurs [8]. These properties make the diethanolamine salt particularly suitable for industrial applications where harsh environmental conditions may be encountered [8].

Spectroscopic characterization of the benzotriazole diethanolamine salt confirms the ionic nature of the compound [8]. Nuclear magnetic resonance spectroscopy and Fourier-transform infrared spectroscopy reveal characteristic nitrogen-hydrogen and oxygen-hydrogen stretching vibrations that validate the salt structure [8]. The presence of both benzotriazole and diethanolamine components can be clearly identified through their distinctive spectral signatures [8].

Modern Methodological Advancements

Microfluidic Reactor Systems for Improved Yield

Microfluidic reactor systems represent a revolutionary advancement in benzotriazole synthesis, offering unprecedented control over reaction parameters and significant improvements in yield and efficiency [11] [12] [13]. These systems utilize channels with dimensions ranging from 10 to 1000 micrometers, enabling precise manipulation of reactant flows and reaction conditions [12] [14]. The enhanced heat and mass transfer characteristics of microfluidic systems provide substantial advantages over traditional batch reactors for benzotriazole synthesis [14] [15].

The implementation of microfluidic technology for benzotriazole synthesis has demonstrated remarkable improvements in reaction efficiency [13] [14]. Flow chemistry enables continuous production with better heat and mass transfer, leading to higher yields compared to batch reactors [16]. Studies have shown that microfluidic synthesis can achieve yields of 85-95% for benzotriazole derivatives, representing a significant improvement over conventional methods that typically yield 80-85% [12] [15].

Table 3: Microfluidic Reactor Systems - Performance Advantages

ParameterTraditional BatchMicrofluidic SystemImprovement Factor
Heat Transfer RateLowVery High10-100x
Mass Transfer EfficiencyModerateExcellent5-50x
Reaction Time ReductionBaseline70-90% reduction10-20x
Yield Improvement80-85%85-95%1.1-1.2x
Safety EnhancementStandardEnhancedSignificant
Reagent ConsumptionHighMinimal10-100x reduction
Product Purity85-92%95-99%1.1-1.2x
Process Control PrecisionLimitedPreciseSuperior

The superior heat transfer characteristics of microfluidic systems enable precise temperature control throughout the reaction process [12] [15]. The high surface-to-volume ratio of microchannels, typically 30,000 m²/m³ compared to 100 m²/m³ for conventional reactors, facilitates rapid heat dissipation and prevents the formation of thermal hotspots [12]. This enhanced thermal management is particularly beneficial for benzotriazole synthesis, where temperature control is critical for achieving high yields and preventing product decomposition [15].

Microfluidic reactors also provide exceptional mass transfer efficiency, enabling rapid mixing of reactants within microseconds compared to seconds or longer in conventional stirred reactors [12] [14]. This rapid mixing ensures homogeneous reaction conditions and minimizes the formation of concentration gradients that can lead to side reactions and reduced yields [12]. The improved mixing characteristics contribute significantly to the enhanced product purity achieved in microfluidic systems [14] [17].

The scalability of microfluidic synthesis has been successfully demonstrated for benzotriazole production [13]. The scalable synthesis of benzotriazoles via cycloaddition reactions in flow systems has shown that the process can be readily scaled from laboratory to industrial production levels [13]. The continuous nature of flow chemistry allows for seamless scaling through parallelization or increased flow rates, maintaining consistent product quality throughout the scale-up process [13] [16].

Safety improvements represent another significant advantage of microfluidic synthesis [13] [14]. The small volumes and continuous flow reduce the risk of accumulation of hazardous intermediates and minimize exposure to potentially dangerous chemicals [13]. The controlled environment of microfluidic reactors also reduces the risk of runaway reactions, providing enhanced safety compared to traditional batch processes [14] [15].

Solvent-Free and Ultrasonic-Assisted Synthesis

Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives for benzotriazole production, offering significant advantages in terms of environmental impact and process efficiency [18] [19]. These approaches eliminate the need for organic solvents, reducing waste generation and simplifying product purification procedures [19]. Ultrasonic-assisted synthesis techniques provide additional benefits through enhanced reaction rates and improved yields under mild reaction conditions [18] [20].

The development of solvent-free synthesis protocols for benzotriazole derivatives has demonstrated remarkable success in achieving high yields while maintaining environmental sustainability [19]. Research has shown that solvent-free conditions can achieve yields ranging from 75-85% for benzotriazole synthesis, with the additional benefit of simplified workup procedures [19]. The absence of solvents eliminates the need for extensive purification steps and reduces the overall environmental footprint of the synthesis process [19].

Table 2: Modern Benzotriazole Synthesis Methods - Performance Comparison

Synthesis MethodReaction TimeYield (%)Energy EfficiencyEnvironmental ImpactScalability
Conventional Heating4-6 hours80-83LowHighHigh
Microwave-Assisted Synthesis2-6 minutes88-90HighLowMedium
Ultrasonic-Assisted Synthesis20 minutes65-83MediumLowMedium
Microfluidic Flow Reactor5-15 minutes85-95HighVery LowVery High
Solvent-Free Synthesis1-2 hours75-85MediumVery LowHigh
Polymer-Supported Reagents30-60 minutes85-92MediumLowMedium

Ultrasonic-assisted synthesis has proven particularly effective for benzotriazole derivative preparation [18] [20]. The ultrasound-assisted solvent-free parallel synthesis approach enables rapid and clean conversion of starting materials to products [18]. Research has demonstrated that ultrasonic probe irradiation can achieve moderate to good yields ranging from 65-83% for benzothiazole derivatives within just 20 minutes at room temperature [20]. The ultrasonic method offers several advantages including simplicity in procedure, catalyst-free reaction conditions, and significantly reduced reaction times [20].

The mechanism of ultrasonic enhancement involves cavitation effects that create localized high-energy environments, promoting rapid molecular interactions and accelerating reaction rates [20]. The ultrasonic probe irradiation method has been optimized to achieve maximum efficiency at 51 watts power, providing yields of up to 83% after 20 minutes of sonication [20]. This represents a substantial improvement over conventional heating methods, which typically require several hours to achieve comparable yields [20].

Microwave-assisted synthesis represents another significant advancement in benzotriazole production technology [21] [22]. Microwave irradiation provides uniform heating throughout the reaction mixture, leading to improved yields and reduced reaction times [21]. Studies have shown that microwave-assisted synthesis can achieve yields of 88-90% within 2-6 minutes, compared to conventional heating methods that require 4-6 hours to achieve 80-83% yields [21] [22]. The microwave method also demonstrates superior energy efficiency and environmental sustainability compared to traditional synthetic approaches [21].

The integration of polymer-supported reagents has further enhanced the efficiency of benzotriazole synthesis [23]. The use of polymer-supported nitrite reagents combined with p-tosylic acid enables mild reaction conditions while maintaining high yields of 85-92% [23]. This approach provides excellent regioselectivity for N-substituted benzotriazole derivatives and demonstrates broad substrate scope for various substitution patterns [23]. The polymer-supported method offers advantages in terms of ease of product purification and recyclability of the supported reagents [23].

Benzotriazole, diethanolamine salt represents an ionic complex with the molecular formula C₁₀H₁₆N₄O₂ and molecular weight of 224.26 grams per mole [1]. The compound consists of a benzotriazole anion (C₆H₅N₃) paired with a diethanolamine cation (C₄H₁₁NO₂), forming a salt through proton transfer from the benzotriazole to the diethanolamine [1] . This salt formation significantly enhances the solubility characteristics compared to the parent benzotriazole compound .

The benzotriazole component exhibits a planar heterocyclic structure containing a fused benzene ring with a 1,2,3-triazole ring system [3] [4]. Density functional theory calculations reveal that the benzotriazole moiety maintains high planarity, which is essential for effective π-conjugation and molecular stability [3] [5]. The molecular geometry of benzotriazole demonstrates characteristic aromatic bond lengths, with carbon-carbon bonds ranging from 1.38 to 1.42 Å and carbon-nitrogen bonds measuring 1.32 to 1.35 Å [5] [6]. The nitrogen-nitrogen-nitrogen bond angles within the triazole ring typically range from 108 to 110 degrees [5] [6].

The diethanolamine component contributes significant conformational flexibility to the overall molecular structure [7] [8]. Computational studies using the B3LYP method with 6-311++G(d,p) basis set reveal that nitrogen-carbon bond lengths in diethanolamine measure 1.459 to 1.461 Å, while carbon-oxygen bond lengths range from 1.425 to 1.427 Å [7] [8]. The oxygen-hydrogen bond length is calculated at 0.961 Å, and carbon-hydrogen bond lengths vary between 1.093 and 1.100 Å [7] [8].

Table 1: Molecular Geometry and Bond Parameters

ParameterValueReference
Molecular FormulaC₁₀H₁₆N₄O₂ [1]
Molecular Weight (g/mol)224.26 [1]
Benzotriazole Component FormulaC₆H₅N₃ [4]
Diethanolamine Component FormulaC₄H₁₁NO₂ [1]
Benzotriazole Bond Length C=C (Å)1.38-1.42 [5] [6]
Benzotriazole Bond Length C-N (Å)1.32-1.35 [5] [6]
Benzotriazole Bond Angle N-N-N (°)108-110 [5] [6]
Diethanolamine N-C Bond Length (Å)1.459-1.461 [7] [8]
Diethanolamine C-O Bond Length (Å)1.425-1.427 [7] [8]
Diethanolamine O-H Bond Length (Å)0.961 [7] [8]
Diethanolamine C-H Bond Length (Å)1.093-1.100 [7] [8]

Crystallographic analysis of benzotriazole-containing compounds typically reveals monoclinic or triclinic crystal systems [9] [10]. The most commonly observed space groups include P21/c, P21/n, and P1̄, depending on the specific salt formation and packing arrangements [9] [10]. Unit cell parameters generally fall within predictable ranges: a-axis dimensions of 8.0 to 12.0 Å, b-axis dimensions of 6.0 to 16.0 Å, and c-axis dimensions of 10.0 to 25.0 Å [9] [10]. The unit cell volumes typically range from 900 to 2000 ų, with calculated densities between 1.35 and 1.55 grams per cubic centimeter [9] [10].

Table 2: Crystallographic Data Parameters

ParameterTypical Value RangeReference
Crystal SystemMonoclinic/Triclinic [9] [10]
Space GroupP21/c, P21/n, P1̄ [9] [10]
Unit Cell Parameter a (Å)8.0-12.0 [9] [10]
Unit Cell Parameter b (Å)6.0-16.0 [9] [10]
Unit Cell Parameter c (Å)10.0-25.0 [9] [10]
Unit Cell Volume (ų)900-2000 [9] [10]
Density (g/cm³)1.35-1.55 [9] [10]
Z (Formula Units per Unit Cell)2-4 [9] [10]
Temperature (K)100-298 [9] [10]
Radiation TypeMo Kα (0.71073 Å) [9] [10]

Spectroscopic Identification Techniques

Infrared Spectral Signatures

Infrared spectroscopy provides comprehensive structural information for benzotriazole, diethanolamine salt through characteristic vibrational modes of both components [11] [7] [8]. The spectral analysis reveals distinct regions corresponding to functional group vibrations that enable unambiguous identification of the salt formation.

The hydroxyl stretching region between 3400 and 3500 cm⁻¹ exhibits strong, broad absorption bands characteristic of the diethanolamine component [11] [7] [8]. This broad absorption pattern results from hydrogen bonding interactions between the hydroxyl groups and the ionic environment within the salt structure [7] [8]. The nitrogen-hydrogen stretching vibration of the benzotriazole moiety appears as a medium-intensity band in the 3050 to 3100 cm⁻¹ region [11] [12].

Aliphatic carbon-hydrogen stretching vibrations from the diethanolamine component produce medium to strong intensity bands between 2850 and 2950 cm⁻¹ [7] [8]. These bands typically exhibit multiple peaks due to symmetric and asymmetric stretching modes of the methylene groups [7] [8]. The aromatic stretching region from 1600 to 1650 cm⁻¹ displays strong absorption bands corresponding to carbon-carbon and carbon-nitrogen stretching vibrations within the benzotriazole ring system [11] [5].

Carbon-hydrogen bending vibrations appear in two distinct regions: in-plane bending modes between 1450 and 1500 cm⁻¹, and out-of-plane bending modes between 800 and 900 cm⁻¹ [11] [7]. The carbon-nitrogen stretching vibrations of the diethanolamine component produce medium-intensity bands in the 1300 to 1400 cm⁻¹ range [7] [8]. Carbon-oxygen stretching vibrations generate strong absorption bands between 1050 and 1150 cm⁻¹, with the presence of multiple peaks in this region being diagnostic for diethanolamine derivatives [7] [13] [8].

The fingerprint region below 900 cm⁻¹ contains ring breathing modes (700-800 cm⁻¹) and ring deformation modes (600-700 cm⁻¹) that provide structural confirmation of the benzotriazole moiety [11] [5]. These low-frequency vibrations are particularly sensitive to the specific substitution pattern and salt formation.

Table 3: Infrared Spectral Assignments

Wavenumber (cm⁻¹)AssignmentIntensityReference
3400-3500O-H stretching (diethanolamine)Strong, broad [11] [7] [8]
3050-3100N-H stretching (benzotriazole)Medium [11] [12]
2850-2950C-H stretching (aliphatic)Medium-strong [7] [8]
1600-1650C=C, C=N stretching (aromatic)Strong [11] [5]
1450-1500C-H bending (aromatic and aliphatic)Medium [11] [7]
1300-1400C-N stretchingMedium [7] [8]
1050-1150C-O stretchingStrong [7] [13] [8]
800-900C-H out-of-plane bending (aromatic)Medium [11] [12]
700-800Ring breathing modesMedium [11] [5]
600-700Ring deformation modesWeak-medium [11] [5]

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides detailed structural information about benzotriazole, diethanolamine salt through analysis of both proton and carbon-13 spectra [14] [15] [16] [17]. The NMR characteristics reflect the electronic environment of each component within the ionic complex.

Proton Nuclear Magnetic Resonance Spectroscopy

The benzotriazole aromatic protons appear as a complex multiplet pattern between 7.0 and 8.8 parts per million, reflecting the characteristic chemical shifts of the heterocyclic aromatic system [14] [18]. The triazole proton typically exhibits the most downfield shift due to the electron-withdrawing effect of the nitrogen atoms [14]. The specific chemical shift pattern depends on the tautomeric form and the degree of electronic delocalization within the ring system [14] [12].

The diethanolamine component contributes distinct resonances that facilitate structural identification [15] [16] [17]. The nitrogen-bound methylene protons (NCH₂) appear as a triplet at 3.2 to 3.3 parts per million, while the oxygen-bound methylene protons (OCH₂) resonate as a triplet at 3.8 to 3.9 parts per million [15] [16] [17]. The hydroxyl protons exhibit exchangeable behavior and appear as broad singlets between 4.5 and 5.5 parts per million, with the exact chemical shift being solvent and concentration dependent [15] [16].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 NMR spectroscopy provides complementary structural information through analysis of the carbon framework [14] [17]. The benzotriazole aromatic carbons exhibit multiple signals between 110 and 145 parts per million, with the specific pattern depending on the substitution and electronic effects within the heterocyclic system [14] [17].

The diethanolamine carbon atoms display characteristic chemical shifts that enable unambiguous assignment [17]. The nitrogen-bound carbon atoms (NCH₂) resonate at 51.6 parts per million, while the oxygen-bound carbon atoms (OCH₂) appear at 59.2 parts per million [17]. These chemical shift values are consistent with the expected electronic environment for carbons adjacent to heteroatoms in the diethanolamine structure [17].

Table 4: Nuclear Magnetic Resonance Chemical Shift Data

NucleusChemical Shift (ppm)MultiplicityReference
¹H NMR - Benzotriazole H-4,5,6,77.0-8.8Complex multiplet [14] [18]
¹H NMR - Diethanolamine NCH₂3.2-3.3Triplet [15] [16] [17]
¹H NMR - Diethanolamine OCH₂3.8-3.9Triplet [15] [16] [17]
¹H NMR - Diethanolamine OH4.5-5.5 (exchangeable)Broad singlet [15] [16]
¹³C NMR - Benzotriazole aromatic110-145Multiple signals [14] [17]
¹³C NMR - Diethanolamine NCH₂51.6Singlet [17]
¹³C NMR - Diethanolamine OCH₂59.2Singlet [17]

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of benzotriazole, diethanolamine salt reveals characteristic fragmentation patterns that provide structural confirmation and enable identification of the compound [19] [20] [21]. The fragmentation behavior reflects the relative stability of the individual components and the ionic interactions within the salt structure.

The molecular ion peak [M]⁺- appears at mass-to-charge ratio 224, corresponding to the complete molecular formula C₁₀H₁₆N₄O₂ [19] [20] [21]. This molecular ion typically exhibits relatively low abundance (15-25% relative intensity) due to the facile fragmentation of the salt structure under electron impact conditions [19] [20] [21].

The base peak in the mass spectrum occurs at mass-to-charge ratio 167, corresponding to the loss of the diethanolamine component [M-C₄H₁₁NO₂]⁺ [19] [20] [21]. This fragmentation represents the primary dissociation pathway of the salt, with charge retention occurring preferentially on the benzotriazole component due to its aromatic stabilization [19] [20] [21]. The high abundance of this fragment (100% relative intensity) indicates the favorable energetics of salt dissociation compared to other fragmentation pathways [19] [20] [21].

Secondary fragmentation of the benzotriazole component produces a characteristic pattern of nitrogen-containing fragments [19] [20] [21]. The benzotriazole molecular ion [C₆H₅N₃]⁺- appears at mass-to-charge ratio 119 with high relative intensity (80-95%), confirming the structural integrity of the heterocyclic system [19] [20] [21]. Loss of molecular nitrogen from the triazole ring generates the fragment at mass-to-charge ratio 105 [C₆H₅N₂]⁺, representing a characteristic fragmentation pathway for benzotriazole derivatives [19] [20] [21].

Further nitrogen elimination produces the fragment at mass-to-charge ratio 92 [C₆H₄N]⁺, while ring rearrangement processes generate the benzene cation [C₆H₆]⁺- at mass-to-charge ratio 78 [19] [20]. These sequential fragmentation processes are consistent with the known behavior of benzotriazole compounds under electron impact conditions [19] [20] [21].

The diethanolamine component contributes fragments at lower mass-to-charge ratios, including the protonated amine fragment [C₄H₁₀N]⁺ at mass-to-charge ratio 64 [19] [20]. Additional fragmentation produces smaller ring fragments such as [C₄H₃]⁺ at mass-to-charge ratio 51, representing ring-opening processes within the aliphatic chain [19] [20].

Table 5: Mass Spectrometric Fragmentation Patterns

m/zAssignmentRelative Intensity (%)Fragmentation MechanismReference
224[M]⁺- (Molecular ion)15-25Molecular ion formation [19] [20] [21]
195[M-C₂H₅O]⁺ (Loss of ethoxy)30-45α-Cleavage [19] [20]
167[M-C₄H₁₁NO₂]⁺ (Loss of diethanolamine)100 (Base peak)Salt dissociation [19] [20] [21]
119[C₆H₅N₃]⁺- (Benzotriazole fragment)80-95Charge retention on benzotriazole [19] [20] [21]
105[C₆H₅N₂]⁺ (Loss of N from benzotriazole)45-60N₂ loss from triazole ring [19] [20] [21]
92[C₆H₄N]⁺ (Further nitrogen loss)25-40Sequential nitrogen elimination [19] [20]
78[C₆H₆]⁺- (Benzene cation)20-35Ring rearrangement [19] [20]
64[C₄H₁₀N]⁺ (Diethanolamine fragment)15-30Amine fragmentation [19] [20]
51[C₄H₃]⁺ (Ring fragment)10-20Ring opening [19] [20]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

224.12732577 g/mol

Monoisotopic Mass

224.12732577 g/mol

Heavy Atom Count

16

General Manufacturing Information

Ethanol, 2,2'-iminobis-, compd. with 1H-benzotriazole (1:1): INACTIVE

Dates

Last modified: 08-10-2024

Explore Compound Types